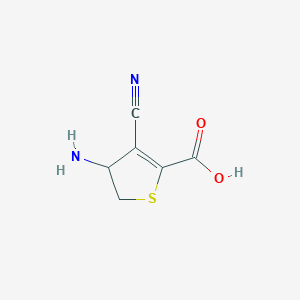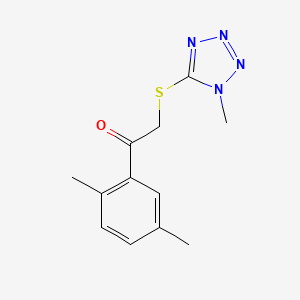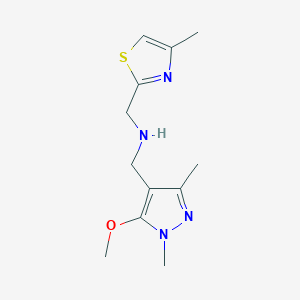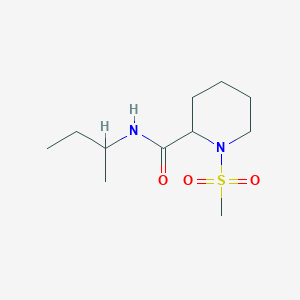
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing aminothiophene derivatives.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is significant for synthesizing various thiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction, due to its simplicity and high yield, is often preferred for industrial synthesis. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
化学反应分析
Types of Reactions
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The thiophene ring’s electron-rich nature allows it to participate in redox reactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 2-Amino-4,5-dihydrothiophene-3-carbonitrile
- 4-Amino-3-cyano-5-methylthiophene-2-carboxylic acid
- 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxamide
Uniqueness
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring. The presence of both amino and cyano groups provides a versatile platform for further chemical modifications, making it a valuable compound for various applications.
属性
分子式 |
C6H6N2O2S |
|---|---|
分子量 |
170.19 g/mol |
IUPAC 名称 |
3-amino-4-cyano-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-1-3-4(8)2-11-5(3)6(9)10/h4H,2,8H2,(H,9,10) |
InChI 键 |
YNIYVGOJZKMELR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=C(S1)C(=O)O)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)




